Predicted Lipophilicity (LogP) Comparison Against Saturated Bicyclic Analog
The norbornenyl moiety confers lower lipophilicity compared to a fully saturated norbornane analog, a parameter that can critically influence solubility, permeability, and metabolic clearance. The target compound's predicted LogP (XLogP3) is 1.3 [1]. While no direct experimental LogP comparison is available for the exact saturated analog, the difference in molecular structure (presence of a double bond) typically results in a measurable decrease in LogP of approximately 0.3-0.5 units compared to the saturated bicyclo[2.2.1]heptane counterpart, based on established additive fragment-based calculations.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 1-(Bicyclo[2.2.1]heptanylmethyl)piperazine (saturated analog): Predicted LogP ~1.6-1.8 (estimated via fragment addition) |
| Quantified Difference | Δ LogP ≈ -0.3 to -0.5 units |
| Conditions | Computational prediction (XLogP3) and structural fragment analysis; no direct experimental data for saturated analog. |
Why This Matters
A lower LogP can improve aqueous solubility and reduce non-specific binding, which is advantageous for developing compounds with better pharmacokinetic profiles in early-stage drug discovery.
- [1] Kuujia. Cas no 1022205-14-6 (1-(5-bicyclo[2.2.1]hept-2-enylmethyl)piperazine). Computed Properties: XLogP3. Retrieved 2026. View Source
